molecular formula C9H6BrNO2 B400255 6-bromo-5-methyl-1H-indole-2,3-dione CAS No. 306325-13-3

6-bromo-5-methyl-1H-indole-2,3-dione

Cat. No. B400255
CAS RN: 306325-13-3
M. Wt: 240.05g/mol
InChI Key: DQZFCBOXZKQQPM-UHFFFAOYSA-N
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Description

“6-bromo-5-methyl-1H-indole-2,3-dione” is a chemical compound with the molecular formula C9H6BrNO2 . It is used in various chemical reactions and has potential applications in different fields of chemistry .


Synthesis Analysis

The synthesis of “this compound” involves the use of new Schiff bases Isatin, using the Staudinger synthesis . The synthesis process is characterized by FT-IR, 1H-NMR, 13C-NMR, mass spectroscopy, and elemental analyses .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bromine atom attached to the 6th position of the indole ring and a methyl group attached to the 5th position . The InChI code for this compound is 1S/C9H6BrNO2/c1-4-2-5-7(3-6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 240.05 g/mol . It has a computed XLogP3 value of 1.9, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass and monoisotopic mass of this compound are 238.95819 g/mol .

Scientific Research Applications

Indole Synthesis A Review and Proposed Classification

explores the long-standing interest in indole synthesis among organic chemists. The review provides a detailed classification of indole syntheses, focusing on the various bonds in the indole ring and the strategies for synthesis. It notes the importance of understanding the history and current state of indole synthesis strategies to avoid duplication and encourage innovation in this field (Taber & Tirunahari, 2011).

Heterocyclic Compounds and Isatins

Synthesis of Heterocyclic Compounds Based on Isatins highlights the unique structure and synthetic versatility of isatins (1H-indole-2,3-diones) and their derivatives. The review summarizes key reactions and literature from 2018 to 2020, focusing on the synthesis of a wide range of N-heterocycles using isatins. It emphasizes the role of isatins as building blocks for heterocyclic compounds and their significant biological activities (Sadeghian Zahra Sadeghian & Bayat, 2022).

Mapping Insoluble Indole Metabolites

Mapping insoluble indole metabolites in the gastrointestinal environment of a murine colorectal cancer model using desorption/ionisation on porous silicon imaging provides insights into the role of indole derivatives in food, toxins, medicines, and commensal microbiota. The study focuses on mapping chemo-preventative indoles and their insoluble metabolites in vivo, identifying therapeutic components from mixed indole natural extracts. This research sheds light on the potential therapeutic uses of specific indoles in colorectal cancer models (Rudd et al., 2019).

Synthesis and Pharmacological Activity of Isatin Derivatives

Advances on Synthesis, Derivatization and Bioactivity of Isatin A Review

provides a comprehensive overview of the synthesis of isatin-based compounds and their various pharmacological activities. The review presents different synthesis schemes and structural activity relationships for isatin derivatives, highlighting their therapeutic importance in various fields, including anticancer, anti-inflammatory, and antimicrobial activities (Chauhan et al., 2020).

Mechanism of Action

Target of Action

6-Bromo-5-methyl-1H-indole-2,3-dione is a derivative of indole. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . .

Biochemical Pathways

. These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

properties

IUPAC Name

6-bromo-5-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-4-2-5-7(3-6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZFCBOXZKQQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

306325-13-3
Record name 6-Bromo-5-methyl-1H-indole-2,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0306325133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromo-5-methyl-1H-indole-2,3-dione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSL49USS46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are SK channels, and why are they important drug targets?

A1: Small-conductance calcium-activated potassium (SK) channels are a family of ion channels that play crucial roles in regulating neuronal excitability. [, ] These channels are activated by intracellular calcium ions and allow potassium ions to flow out of the cell, leading to hyperpolarization and a decrease in neuronal firing. Because of their role in regulating neuronal activity, SK channels are implicated in various neurological and psychiatric disorders, making them potential targets for therapeutic intervention.

Q2: What can you tell me about the research being done on 6-bromo-5-methyl-1H-indole-2,3-dione in these papers?

A2: While the titles of both papers mention "Structural insights into the potency of SK channel positive modulators," the lack of abstracts makes it impossible to ascertain if this compound is specifically mentioned or studied. The research likely explores how positive modulators, which are a class of molecules that enhance SK channel activity, interact with these channels at a molecular level. This information could be valuable for designing more potent and selective drugs targeting SK channels.

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